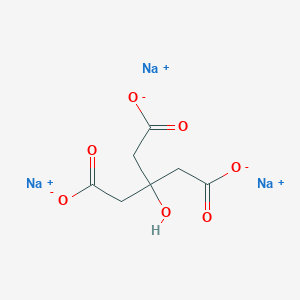

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, also known as Trisodium Citrate, is a salt of citric acid which is widely used in various applications including food, pharmaceuticals, and laboratory experiments. It is a white crystalline powder with a slightly acidic taste and is soluble in water. Trisodium Citrate is a versatile compound with several chemical and biological properties that make it a valuable ingredient in many products.

Scientific Research Applications

Layered Oxide Cathodes for Sodium-Ion Batteries (SIBs)

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate has been investigated as a potential cathode material for sodium-ion batteries (SIBs). These batteries are gaining prominence due to their cost-effectiveness and potential to replace lithium-ion batteries (LIBs) in energy storage systems. However, layered oxide cathodes face challenges such as irreversible multiphase transitions, poor air stability, and low energy density. Researchers have explored strategies like bulk phase modulation, surface/interface modification, and redox optimization to enhance the performance of these cathodes .

Sulfonylating, Sulfenylating, and Sulfinylating Reagents

EN300-27160362 can serve as a versatile reagent in organic synthesis. It has been utilized as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. Researchers have made substantial progress in its preparation and application over the last decade, making it valuable in synthetic chemistry .

Water-Soluble Organometal Catalysts

The trisodium salt hydrate of triphenylphosphine-3,3’,3’'-trisulfonic acid (a derivative of EN300-27160362) finds use in preparing water-soluble organometal catalysts. These catalysts play a crucial role in reactions like the hydroformylation of propene. The compound acts as a strong Lewis base, surpassing traditional triphenylphosphine in certain applications .

properties

IUPAC Name |

trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c8-4(9)1-7(14,2-5(10)11)3-6(12)13;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNXWVDPNZEPW-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)

![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)

![Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2603713.png)

![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)